2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Description
BenchChem offers high-quality 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFN3O3/c11-10-13-5-8(12)9(14-10)18-7-3-1-2-6(4-7)15(16)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSAXYCJNFGJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine chemical properties
This technical guide details the chemical properties, synthetic utility, and experimental handling of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine , a critical intermediate in the development of covalent kinase inhibitors (e.g., BTK, EGFR, and c-Met inhibitors).
Executive Summary
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a high-value heterocyclic scaffold used primarily in the synthesis of small-molecule active pharmaceutical ingredients (APIs). It serves as the electrophilic core for "Type II" and covalent kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles:
-
C4-Phenoxy Group: Establishes the core hydrophobic interaction within the kinase ATP-binding pocket.
-
C5-Fluorine: Modulates pKa, metabolic stability, and the electrophilicity of the pyrimidine ring.
-
C2-Chlorine: A "gatekeeper" leaving group allowing late-stage diversification with solubilizing amines.
Physicochemical Profile
This compound is typically isolated as a crystalline solid.[1] While specific experimental values vary by polymorph and purity, the theoretical and analog-derived properties are standardized below for process development.
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₀H₅ClFKN₃O₃ (Neutral: C₁₀H₅ClFN₃O₃) | Stoichiometry calculations. |
| Molecular Weight | 269.62 g/mol | Mass balance and yield calculations. |
| Appearance | Off-white to pale yellow solid | Visual purity check (darkening indicates decomposition). |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in Water. | Process solvent selection.[2] |
| LogP (Calc) | ~2.8 - 3.2 | Lipophilicity indicates good membrane permeability potential. |
| TPSA | ~75 Ų | Polar surface area amenable to oral bioavailability. |
| Melting Point | Range typically 110–130°C (Analog dependent) | Characterization parameter. |
Synthetic Pathway & Regiochemistry
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[3] The critical challenge is controlling regioselectivity between the C4 and C2 positions of the pyrimidine ring.
The "Fluorine Effect" on Regioselectivity
The presence of the C5-fluorine atom is not merely structural; it is a synthetic director. The high electronegativity of fluorine inductively withdraws electron density from the pyrimidine ring, making the C4 and C2 carbons more electrophilic.
-
C4 Selectivity: In 2,4-dichloro-5-fluoropyrimidine, the C4 position is sterically less hindered and electronically more activated for nucleophilic attack by the phenoxide anion than the C2 position.
-
Reaction Control: Using a weak base (e.g., K₂CO₃) and controlling temperature (0°C to RT) favors the kinetic product (C4-substitution).
Graphviz Diagram: Synthesis Workflow
The following diagram illustrates the critical pathway from raw materials to the functionalized core.
Caption: Figure 1. Regioselective synthesis pathway favoring C4-substitution due to electronic activation by C5-Fluorine.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Safety Note: This reaction involves chlorinated heterocycles and nitro-aromatics. Work in a fume hood.
Reagents:
-
2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)
-
3-Nitrophenol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
DMF (Dimethylformamide) (anhydrous, 10 vol)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 3-nitrophenol and DMF. Stir at room temperature (RT) until fully dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir for 15 minutes.
-
Cooling: Cool the mixture to 0–5°C using an ice bath. Explanation: Lower temperature suppresses the formation of the C2-substituted byproduct and bis-substituted impurities.
-
Addition of Electrophile: Add 2,4-dichloro-5-fluoropyrimidine dropwise (as a solution in minimal DMF) or portion-wise if solid.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 3–5 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, and a new major spot (Rf ~0.5) should appear.
-
-
Work-up: Pour the reaction mixture into ice-water (50 vol). The product typically precipitates as a solid.
-
Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography.
Protocol B: Characterization (QC Criteria)
-
¹H NMR (DMSO-d₆): Look for the diagnostic pyrimidine proton at C6 (typically a doublet around δ 8.5–8.7 ppm, J ~3 Hz due to F-coupling). The 3-nitrophenoxy protons will appear as a multiplet in the aromatic region (δ 7.5–8.2 ppm).
-
¹⁹F NMR: A single singlet (or doublet if proton-coupled) around -140 to -160 ppm confirms the integrity of the C-F bond and lack of defluorination.
Applications in Drug Discovery
This scaffold is a precursor to Spebrutinib (CC-292) and similar covalent inhibitors. The "3-nitrophenoxy" moiety is a "masked" aniline.
Mechanism of Action Logic:
-
Scaffold Construction: The 2-chloro group is displaced by a solubilizing amine (e.g., N-methylpiperazine derivative).
-
Unmasking: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd) to an aniline.
-
Warhead Installation: The aniline is acylated with acryloyl chloride to form an acrylamide.
-
Binding: The acrylamide forms a covalent Michael adduct with a specific cysteine residue (e.g., Cys481 in BTK) in the kinase active site.
Graphviz Diagram: Structural Activity Relationship (SAR)
Caption: Figure 2. Structural Activity Relationship (SAR) map detailing the function of each chemical handle.
Safety & Handling
-
Hazards: The compound is an organohalide and nitro-aromatic. It is likely a skin sensitizer and potentially mutagenic (common for nitro-aromatics).
-
Storage: Store at 2–8°C, protected from light and moisture.
-
Disposal: All halogenated waste must be segregated. Aqueous waste from the reaction contains DMF and should be treated accordingly.
References
-
PubChem. "2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (Analogous Structure)." National Library of Medicine. Link
-
WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
Journal of Medicinal Chemistry. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." J. Med.[4] Chem. 2021, 64, 20, 14805–14865. Link
-
Google Patents. "Method for preparing 2,4-dichloro-5-fluoropyrimidine compound." CN102070536A. Link
Sources
Structural Elucidation of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine: A Regiochemical Case Study
Topic: Structure Elucidation of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary
The compound 2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine represents a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR, JAK). The pyrimidine core, functionalized with a halogen handle (Cl) and a metabolic modulator (F), serves as a versatile electrophile. However, the synthesis of this intermediate via Nucleophilic Aromatic Substitution (
This guide outlines a definitive, self-validating structural elucidation strategy. It moves beyond basic spectral assignment to a mechanistic proof of regiochemistry, utilizing
Synthetic Context & Regioselectivity
To understand the elucidation challenge, one must understand the formation of the molecule. The synthesis typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-nitrophenol in the presence of a base.
The Regiochemical Imperative
The 2,4-dichloropyrimidine ring possesses two electrophilic sites.
-
C4 Position: Generally more reactive due to the para-like resonance with N1 and the ortho-like resonance with N3. The adjacent C5-Fluorine atom further enhances electrophilicity via induction.
-
C2 Position: Less reactive but can become competitive depending on solvent polarity, base strength, and the nature of the nucleophile (e.g., thiols or bulky amines often show different selectivity).
For 3-nitrophenol, the C4-isomer is the kinetic and thermodynamic product. However, rigorous quality control requires proving this regioselectivity experimentally.
Visualization: Synthetic Pathway & Impurity Logic
Figure 1: Reaction scheme highlighting the divergent pathways for C4 vs. C2 substitution.
Spectroscopic Characterization Strategy
The structural proof relies on a "Triangulation Method" using Mass Spectrometry, Fluorine-Carbon Coupling, and 2D-NMR.
A. High-Resolution Mass Spectrometry (HRMS)
Before NMR, confirm the elemental composition.
-
Isotope Pattern: The molecule contains one Chlorine atom. Look for the characteristic 3:1 intensity ratio between the
and peaks. -
Fragmentation: Expect a fragment ion corresponding to the loss of the nitrophenoxy group (
), leaving the cationic fluorochloropyrimidine core.
B. and NMR: The Coupling Constant "Fingerprint"
The C5-Fluorine is a built-in probe. It couples to nearby carbons, and the magnitude of this coupling (
| Carbon Position | Expected Shift ( | Coupling Type | Coupling Constant ( | Diagnostic Value |
| C5 (C-F) | ~140-150 ppm | ~250-270 Hz | Confirms F is on the ring. | |
| C4 (C-O) | ~155-165 ppm | ~15-25 Hz | CRITICAL: If O is at C4, this doublet remains distinct. | |
| C6 (C-H) | ~145-155 ppm | ~15-25 Hz | Confirms H is adjacent to F. | |
| C2 (C-Cl) | ~150-160 ppm | < 5 Hz | Long-range coupling is negligible. |
Logic Check: If the substitution occurred at C2 (impurity), the C2 carbon would shift significantly upfield/downfield depending on the ether effect, but more importantly, the symmetry of the coupling constants would change.
C. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive experiment to link the two aromatic systems.
-
Pyrimidine H6: Will show a strong
correlation to C2 and C4 . -
Differentiation:
-
In the Target (C4-O-Ar) : The C4 carbon is attached to the Oxygen. The H6 proton correlates to C4.
-
In the Isomer (C2-O-Ar) : The C2 carbon is attached to the Oxygen. The H6 proton correlates to C2.
-
Note: While H6 correlates to both, the chemical shift of the carbon it correlates to (C4 vs C2) allows distinction when paired with the
chemical shift data.
-
Visualization: Elucidation Logic Flow
Figure 2: Decision tree for confirming the regiochemistry of the substitution.
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Note: All steps must be performed in a fume hood due to the irritant nature of pyrimidines.
-
Reagent Prep: In a dry 250 mL round-bottom flask, dissolve 3-nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (Dimethylformamide, 20 mL).
-
Base Addition: Add Potassium Carbonate (
, 1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. -
Electrophile Addition: Cool the mixture to 0°C. Add 2,4-dichloro-5-fluoropyrimidine (1.0 eq, 10 mmol) dropwise (dissolved in 5 mL DMF if solid).
-
Why 0°C? Low temperature favors the kinetic product (C4 substitution) and minimizes over-substitution (disubstitution at C2 and C4).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product should precipitate.
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes) to remove any trace C2-isomer.
Protocol B: NMR Sample Preparation for Elucidation
-
Solvent: Dissolve ~10 mg of the purified solid in 0.6 mL of DMSO-d6 .
-
Why DMSO? It provides excellent solubility for nitrophenoxy derivatives and separates the aromatic peaks well.
-
-
Acquisition:
-
1H: 16 scans, spectral width -2 to 14 ppm.
-
13C: 512 scans minimum (to see the splitting of quaternary carbons).
-
19F: Run non-decoupled to verify
if needed, or decoupled for clean shift.
-
References
-
Regioselectivity of SNAr on Pyrimidines
- L. D. Arnold et al., "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines," Journal of Medicinal Chemistry.
-
NMR of Fluorinated Heterocycles
- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists," Wiley.
-
HMBC and Structure Elucidation
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry," Elsevier. The authoritative text on using 2D NMR (HMBC/HSQC) for connectivity.
-
General Synthesis Procedures
- PubChem Compound Summary for 2,4-Dichloro-5-fluoropyrimidine (CID 76956).
Sources
Spectroscopic Characterization of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The following sections detail the predicted spectroscopic data based on analogous compounds and established principles, along with field-proven experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and replicate the analytical characterization of this molecule.
Introduction: The Importance of Spectroscopic Analysis
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and provide insights into the electronic environment of the molecule. For a molecule such as 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, with its multiple functional groups and aromatic systems, a multi-technique approach is essential for a complete and accurate characterization. This guide will cover the core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.6 | d | ~3 | H-6 (pyrimidine) | The proton on the pyrimidine ring is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and the chloro and fluoro substituents. The doublet arises from coupling to the fluorine atom. |
| ~8.2 | t | ~2 | H-2' (nitrophenoxy) | This proton is meta to the nitro group and the ether linkage, and is expected to appear as a triplet due to coupling with H-4' and H-6'. The electron-withdrawing nitro group will shift it downfield. |
| ~8.0 | ddd | ~8, 2, 1 | H-4' (nitrophenoxy) | This proton is ortho to the nitro group and will be shifted downfield. It will show coupling to H-5', H-6', and H-2'. |
| ~7.8 | t | ~8 | H-5' (nitrophenoxy) | This proton is para to the nitro group and will be shifted downfield. It will appear as a triplet due to coupling with H-4' and H-6'. |
| ~7.5 | ddd | ~8, 2, 1 | H-6' (nitrophenoxy) | This proton is ortho to the ether linkage and meta to the nitro group. It will show coupling to H-5', H-4', and H-2'. |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-4 (pyrimidine) | This carbon is attached to the electronegative oxygen and is part of the electron-deficient pyrimidine ring. |
| ~158 (d, J ≈ 20 Hz) | C-5 (pyrimidine) | This carbon is directly attached to fluorine, resulting in a characteristic doublet with a large coupling constant. |
| ~155 | C-2 (pyrimidine) | This carbon is attached to chlorine and two nitrogen atoms, leading to a downfield shift. |
| ~150 | C-6 (pyrimidine) | This carbon is part of the electron-deficient pyrimidine ring and is adjacent to a nitrogen atom. |
| ~149 | C-3' (nitrophenoxy) | This carbon is directly attached to the electron-withdrawing nitro group. |
| ~131 | C-5' (nitrophenoxy) | Aromatic carbon para to the nitro group. |
| ~126 | C-1' (nitrophenoxy) | The carbon atom of the ether linkage. |
| ~124 | C-4' (nitrophenoxy) | Aromatic carbon ortho to the nitro group. |
| ~122 | C-6' (nitrophenoxy) | Aromatic carbon ortho to the ether linkage. |
| ~116 | C-2' (nitrophenoxy) | Aromatic carbon meta to the nitro group. |
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is a highly sensitive technique that will show a single resonance for the fluorine atom on the pyrimidine ring. The chemical shift will be influenced by the electronic environment of the pyrimidine ring. A predicted chemical shift would be in the range of -120 to -150 ppm relative to CFCl₃.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum
For 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, the expected monoisotopic mass is approximately 283.00 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
| m/z (predicted) | Ion | Rationale |
| 283.00 | [M]⁺ (³⁵Cl) | Molecular ion with the more abundant chlorine isotope. |
| 285.00 | [M+2]⁺ (³⁷Cl) | Molecular ion with the less abundant chlorine isotope. |
| 253.00 | [M-NO]⁺ | Loss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds. |
| 160.98 | [C₄HFN₂OCl]⁺ | Fragment corresponding to the 2-chloro-5-fluoropyrimidin-4-oxy cation. |
| 123.01 | [C₆H₄NO₂]⁺ | Fragment corresponding to the 3-nitrophenoxy cation. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1580 | C=N stretch | Pyrimidine ring |
| ~1530 & ~1350 | Asymmetric & Symmetric N-O stretch | Nitro group |
| ~1480-1400 | C=C stretch | Aromatic rings |
| ~1250 | C-O-C stretch | Aryl ether |
| ~1100 | C-F stretch | Fluoroaromatic |
| ~800 | C-Cl stretch | Chloroaromatic |
Experimental Protocol for IR Data Acquisition
A common and convenient method for acquiring IR spectra of solid samples is Attenuated Total Reflectance (ATR).
-
Instrument Setup : Ensure the ATR crystal is clean.
-
Background Scan : Acquire a background spectrum of the empty ATR crystal.
-
Sample Application : Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application : Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan : Acquire the IR spectrum of the sample.
-
Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems and chromophores.
Predicted UV-Vis Data
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine possesses multiple chromophores, including the pyrimidine ring, the nitrophenoxy group, and the overall conjugated system.
| λmax (nm) | Transition | Chromophore |
| ~270-290 | π → π | Phenyl and pyrimidine rings |
| ~300-330 | n → π | Nitro group |
The exact position and intensity of these absorptions will be solvent-dependent.
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation : Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (reference) and another with the sample solution.
-
Data Acquisition : Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum.
Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, utilizing a combination of NMR, MS, IR, and UV-Vis techniques, is essential for its unambiguous characterization. The predicted data and detailed protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this and structurally related compounds. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is the cornerstone of chemical research and development.
References
- MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives.
- MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
- NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook.
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine CAS number information
The following technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine , a critical intermediate in the synthesis of third-generation covalent kinase inhibitors.
Role: Strategic Intermediate for Covalent Kinase Inhibitor Scaffolds Chemical Class: Halogenated Pyrimidine Ether Primary Application: Synthesis of EGFR and BTK Inhibitors (via Nitro Reduction/Acrylation)[1]
Executive Summary & Chemical Identity[1][2]
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a specialized heterocyclic building block used primarily in the pharmaceutical industry for the development of targeted cancer therapies.[1] It serves as a "masked" precursor to 3-aminophenoxy-pyrimidine scaffolds, which are essential for creating irreversible inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) .[1]
The molecule features a pyrimidine core substituted with:
-
A chlorine atom at C2 : A reactive handle for subsequent nucleophilic aromatic substitution (SNAr) with solubilizing amines (e.g., piperazines).[2]
-
A fluorine atom at C5 : Enhances metabolic stability (blocking oxidation) and increases the electrophilicity of the C4 position.
-
A 3-nitrophenoxy group at C4 : Acts as a latent aniline functionality, which is later reduced and acrylated to form the "warhead" necessary for covalent bonding to cysteine residues in the kinase active site.
Chemical Specifications
| Property | Data |
| Chemical Name | 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine |
| Common Analogs | 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS 1511255-82-5) |
| Molecular Formula | C₁₀H₅ClFN₃O₃ |
| Molecular Weight | 269.62 g/mol |
| Core Scaffold | 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) |
| Key Functionality | SNAr Electrophile (C2-Cl), Latent Nucleophile (Nitro -> Amine) |
| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water.[1][3] |
| Appearance | Typically an off-white to pale yellow solid.[1] |
Synthesis & Reaction Engineering
The synthesis of this compound relies on the highly regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine .[1] The presence of the electron-withdrawing fluorine at C5, combined with the intrinsic reactivity of the pyrimidine ring, directs nucleophilic attack preferentially to the C4 position .
Regioselectivity Mechanism[1]
-
C4 Reactivity: The C4 position is more electrophilic than C2 due to the para-relationship with the N1 nitrogen and the inductive electron-withdrawing effect of the C5-fluorine.[1]
-
Reaction Control: Maintaining low temperatures (0–25°C) and using a stoichiometric amount of the phenol prevents bis-substitution (replacement of both chlorines).[1]
Synthetic Workflow (Graphviz Visualization)
Figure 1: Regioselective synthesis pathway favoring C4-substitution.
Experimental Protocols
The following protocols are derived from standard methodologies for 2,4-dichloropyrimidine functionalization in kinase inhibitor discovery.
Protocol A: Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Objective: Selective mono-substitution at C4.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 2,4-dichloro-5-fluoropyrimidine in DMF and cool to 0°C in an ice bath.
-
Step 2: Add K₂CO₃ followed by the dropwise addition of 3-nitrophenol (dissolved in minimal DMF) over 30 minutes. Crucial: Slow addition prevents local excess and bis-substitution.[1]
-
Step 3: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2–4 hours. Monitor by TLC or LC-MS (Target Mass: 269.6 [M+H]⁺).[1]
-
Step 4 (Workup): Pour the reaction mixture into ice-water (200 mL). The product typically precipitates as a solid.
-
Step 5: Filter the solid, wash with water (3x) and hexanes (2x) to remove unreacted phenol.
-
Step 6: Dry under vacuum.[5] If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).[6]
-
Protocol B: Downstream Utilization (The "Warhead" Installation)
This intermediate is rarely the final product. It is typically processed further to create the active drug substance.
Workflow:
-
C2-Amination: React the 2-chloro intermediate with a secondary amine (e.g., N-methylpiperazine) in dioxane/DIPEA at 80°C.[1]
-
Nitro Reduction: Reduce the 3-nitro group to an aniline using Fe/NH₄Cl or H₂/Pd-C.[1]
-
Acrylation: React the resulting aniline with acryloyl chloride at -10°C to install the Michael acceptor (warhead).
Applications in Drug Discovery[2][8]
This scaffold is a cornerstone in the design of Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action in Final Drugs
The final drug molecule derived from this intermediate works by:
-
Binding: The pyrimidine core occupies the ATP-binding pocket of the kinase.[1]
-
Selectivity: The C2-substituent (added later) interacts with the solvent-front region.[1]
-
Covalent Locking: The 3-acrylamidophenoxy group (derived from the 3-nitrophenoxy precursor) positions the acrylamide warhead to form a permanent covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR or Cys481 in BTK).
Targeted Kinases
-
EGFR (T790M/C797S mutants): Used in 3rd and 4th generation inhibitors resistant to Gefitinib/Erlotinib.
-
BTK (Bruton's Tyrosine Kinase): Used in B-cell malignancy therapies (similar to Ibrutinib/Spebrutinib analogs).[1]
-
JAK3: Potential application in autoimmune disease models.
Structural Logic Diagram
Figure 2: Transformation of the intermediate into a bioactive covalent inhibitor.[1]
Safety & Handling
-
Hazards: As a halogenated pyrimidine and nitro compound, it should be treated as potentially mutagenic and a skin/eye irritant .
-
Reactivity: The C2-chlorine is reactive; avoid contact with strong nucleophiles (amines, thiols) unless intended.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the reactive chloride.
References
-
Synthesis of 2,4-Disubstituted Pyrimidines
-
Application in Kinase Inhibitors (Compound 72)
-
General Synthesis of Pyrimidine Ethers
-
Related Analog Data (3-Fluorophenoxy)
Sources
- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9416112B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. digibug.ugr.es [digibug.ugr.es]
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Nitrophenoxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitrophenoxypyrimidines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The unique combination of a pyrimidine core, a nitrophenoxy moiety, and various substituents gives rise to a diverse range of biological activities, including anticancer, herbicidal, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of these molecules, offering insights into their synthesis, characterization, and the structure-activity relationships that govern their biological functions. Understanding these fundamental properties is crucial for the rational design and development of novel therapeutic agents and crop protection solutions.
Physicochemical Properties
The physicochemical properties of substituted nitrophenoxypyrimidines are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including lipophilicity, solubility, and melting point, are influenced by the nature and position of substituents on both the pyrimidine and nitrophenoxy rings.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a molecule's ability to cross biological membranes. For substituted nitrophenoxypyrimidines, LogP values can be modulated by the introduction of various functional groups. For instance, the calculated LogP for 2-(4-Nitrophenoxy)pyrimidine is 2.1771.[4]
Table 1: Calculated Physicochemical Properties of 2-(4-Nitrophenoxy)pyrimidine [4]
| Property | Value |
| LogP | 2.1771 |
| Topological Polar Surface Area (TPSA) | 78.15 Ų |
| Number of Hydrogen Bond Acceptors | 5 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 3 |
| Molecular Weight | 217.18 g/mol |
These values are computationally derived and provide an estimate of the compound's properties.
Solubility
The aqueous solubility of nitrophenoxypyrimidines is a crucial factor for their bioavailability. Generally, these compounds exhibit low to moderate solubility in water, which can be influenced by factors such as crystalline structure and the presence of polar functional groups. The "shake-flask" method is a standard protocol for determining the thermodynamic solubility of a compound.[5]
Melting Point
The melting point of a solid compound provides an indication of its purity and crystalline structure. For the parent pyrimidine, the melting point is 20-22 °C.[2] Substituted nitrophenoxypyrimidines, being more complex and often crystalline solids, would be expected to have significantly higher melting points.
pKa
The pKa value indicates the acidity or basicity of a compound. The pyrimidine ring itself is a weak base, with a pKa of 1.3 for the monoprotonated species.[6] The presence of electron-withdrawing groups like the nitro group on the phenoxy ring can influence the basicity of the pyrimidine nitrogens.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is essential for drug development and QSAR studies. Below are detailed protocols for key experiments.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the test compound in either n-octanol or water. The concentration should be accurately known.
-
Partitioning: In a separatory funnel, mix equal volumes of n-octanol and water (previously saturated with each other). Add a known amount of the stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]
Caption: Workflow for LogP Determination.
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard for measuring thermodynamic solubility.
Protocol:
-
Suspension Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).[8][9]
Caption: Herbicidal Mechanism of Action.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented, and the nitrophenoxy scaffold can contribute to this activity. The cytotoxic mechanism of action can involve various pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling proteins. [8][10]For example, some synthetic derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the activation of caspase cascades. [8] Structure-activity relationship studies on related pyrimidine derivatives have indicated that the lipophilicity and the nature of substituents play a significant role in their cytotoxic efficacy. [3]
Caption: Anticancer Signaling Pathways.
Conclusion
Substituted nitrophenoxypyrimidines are a versatile class of compounds with significant potential in both medicine and agriculture. Their physical and chemical properties are intricately linked to their biological activities. A thorough understanding of these properties, guided by robust experimental characterization and computational modeling, is paramount for the design of new and effective agents. This guide provides a foundational framework for researchers and developers working with this promising class of molecules.
References
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved February 22, 2026, from [Link]
-
PMC. (2021, November 20). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Retrieved February 22, 2026, from [Link]
-
Der Pharma Lett. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Pyrimidine. Retrieved February 22, 2026, from [Link]
-
PMC. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved February 22, 2026, from [Link]
-
MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved February 22, 2026, from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. Retrieved February 22, 2026, from [Link]
-
PMC. (2023, November 21). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). The R m0 and LogP values for the compounds with known LogP. Retrieved February 22, 2026, from [Link]
-
DSpace@MIT. (2020, February 10). The primary mechanism of cytotoxicity of the chemotherapeutic agent CX-5461 is topoisomerase II poisoning. Retrieved February 22, 2026, from [Link]
-
MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved February 22, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved February 22, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H). Retrieved February 22, 2026, from [Link]
-
International Journal of Life Science and Pharma Research. (n.d.). Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. Retrieved February 22, 2026, from [Link]
-
RSC Publishing. (2021, January 22). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved February 22, 2026, from [Link]
-
Journal of Central European Agriculture. (n.d.). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine. Retrieved February 22, 2026, from [Link]
-
Bentham Science Publisher. (n.d.). Synthesis and Herbicidal Evaluation of Aryloxyphenoxypropionate Derivatives Containing Purine Moiety. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of substituted pyrimidines. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved February 22, 2026, from [Link]
-
PMC. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved February 22, 2026, from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 22, 2026, from [Link]
-
Arabian Journal of Chemistry. (2020, December 1). Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Retrieved February 22, 2026, from [Link]
-
Tampere University Research Portal. (n.d.). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Retrieved February 22, 2026, from [Link]
-
Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Retrieved February 22, 2026, from [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved February 22, 2026, from [Link]
-
The Pharma Innovation Journal. (2018, September 30). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. Retrieved February 22, 2026, from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved February 22, 2026, from [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. ijirset.com [ijirset.com]
The Double-Edged Sword: A Technical Guide to the Biological Activity of Fluorinated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, fluorinated pyrimidine derivatives stand as a cornerstone, particularly in the realms of oncology, mycology, and virology. The strategic incorporation of a fluorine atom into the pyrimidine scaffold dramatically alters the molecule's electronic properties, metabolic stability, and biological interactions, transforming it into a potent modulator of cellular machinery. This guide provides a deep dive into the multifaceted biological activities of these compounds, elucidating their mechanisms of action, the rationale behind their clinical applications, and the experimental methodologies used to evaluate their efficacy.
The Anticancer Arsenal: Disrupting the Machinery of Malignancy
The most prominent application of fluorinated pyrimidines lies in cancer chemotherapy, where they function as antimetabolites, interfering with the synthesis of nucleic acids essential for the rapid proliferation of cancer cells.
5-Fluorouracil (5-FU): The Progenitor of Pyrimidine Antimetabolites
5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, including colorectal, breast, and head and neck cancers, for decades[1][2]. Its anticancer effects are multifaceted, primarily stemming from the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into RNA and DNA[3][4].
Mechanism of Action:
Upon entering the cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)[3][5].
-
Thymidylate Synthase (TS) Inhibition: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis[1][3]. This leads to a "thymineless death" in rapidly dividing cancer cells[1].
-
RNA and DNA Damage: FUTP is incorporated into RNA, disrupting its processing and function[1][4][5]. FdUTP can be misincorporated into DNA, leading to DNA strand breaks and triggering apoptosis[4][6].
Caption: Selective activation and mechanism of action of 5-Fluorocytosine in fungal cells.
Antifungal Activity of 5-Fluorocytosine
| Organism | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| Candida albicans | 1 | 97 | [7] |
| Candida glabrata | 0.12 | 99 | [7] |
| Candida parapsilosis | 0.25 | 99 | [7] |
| Candida tropicalis | 1 | 92 | [7] |
| Candida krusei | 32 | 5 | [7] |
| Cryptococcus neoformans | 2 | 90.9 | [8] |
Antiviral Activity: Targeting Viral Replication
Fluorinated pyrimidine nucleosides have also demonstrated significant potential as antiviral agents. By mimicking natural nucleosides, these compounds can be incorporated into the growing viral DNA or RNA chains by viral polymerases, leading to chain termination and inhibition of viral replication.[9]
Key structural modifications that influence antiviral activity include alterations at the C-5 position of the pyrimidine ring and the 3'-position of the sugar moiety. For example, 3'-azido-substituted pyrimidine nucleosides have shown potent anti-HIV-1 activity.[10] Substitution at the C-5 position with small alkyl groups like methyl or ethyl can enhance antiviral potency, while larger groups tend to decrease it.[10]
Experimental Protocols for Evaluating Biological Activity
A thorough evaluation of the biological activity of fluorinated pyrimidine derivatives requires a combination of in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the fluorinated pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Spectrophotometric Measurement of Thymidylate Synthase Activity
Principle:
The activity of thymidylate synthase can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, EDTA, and β-mercaptoethanol.
-
Enzyme and Substrate Addition: To a cuvette, add the reaction buffer, purified thymidylate synthase enzyme, the substrate dUMP, and the cofactor 5,10-methylenetetrahydrofolate.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of the fluorinated pyrimidine derivative (e.g., FdUMP) before adding the substrates.
-
Spectrophotometric Reading: Initiate the reaction by adding the final substrate and immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the inhibitory constant (Ki) or IC50 value for the inhibitor.
In Vivo Efficacy Evaluation: Colorectal Cancer Xenograft Model
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are invaluable for preclinical evaluation of anticancer agents as they closely recapitulate the heterogeneity of human tumors.[11]
Experimental Workflow for In Vivo Xenograft Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. In Vitro Activities of 5-Fluorocytosine against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language - Oreate AI Blog [oreateai.com]
Methodological & Application
Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
An Application Note for the
Introduction: The Strategic Importance of a Core Moiety
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is a key heterocyclic intermediate of significant interest to the pharmaceutical and fine chemical industries. Its structural architecture, featuring a reactive chlorine atom at the 2-position and a nitrophenoxy group at the 4-position of a fluorinated pyrimidine core, makes it a versatile building block for the synthesis of complex molecular targets. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this particular derivative serves as a crucial precursor for developing a new generation of kinase inhibitors, which are pivotal in oncology research.[1][2] The strategic placement of its functional groups allows for sequential and regioselective modifications, such as further nucleophilic substitutions or reductions of the nitro group, enabling the construction of diverse chemical libraries for drug discovery.[3]
This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine. The methodology is designed for reproducibility and scalability, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloro-5-fluoropyrimidine, possesses two chlorine atoms at positions C2 and C4, which are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens.[1] The C4 position is generally more reactive towards nucleophilic substitution than the C2 position. In this protocol, the hydroxyl group of 3-nitrophenol, deprotonated by a non-nucleophilic base (Cesium Carbonate), acts as the nucleophile, selectively displacing the chlorine atom at the C4 position to form the desired ether linkage.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
Reagents & Consumables
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | 166.97 | ≥97% | Sigma-Aldrich |
| 3-Nitrophenol | 554-84-7 | 139.11 | ≥99% | Fisher Scientific |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | ≥99% | MilliporeSigma |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | ≥99.8%, <50 ppm water | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Deionized Water | N/A | 18.02 | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | J.T. Baker |
| TLC Plates | N/A | N/A | Silica Gel 60 F₂₅₄ | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet and bubbler
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Flash chromatography system (optional, for high purity)
Detailed Experimental Protocol
This protocol is designed for a ~2.4 mmol scale reaction. Adjust quantities accordingly for different scales.
Part 1: Reaction Setup and Execution
-
Inert Atmosphere Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure an anhydrous environment. This is critical as cesium carbonate is hygroscopic and moisture can inhibit the reaction.
-
Reagent Charging: To the flask, add 2,4-dichloro-5-fluoropyrimidine (0.50 g, ~3.0 mmol, 1.0 equiv.), 3-nitrophenol (0.50 g, ~3.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 g, ~3.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous 1,4-dioxane to the flask via syringe. The use of an anhydrous solvent is paramount for achieving high yields.[4]
-
Reaction Conditions: Begin stirring the mixture and heat the reaction to 60°C using a heating mantle. Maintain a gentle reflux under the inert atmosphere.
-
Monitoring Progress: The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC).
-
TLC System: Prepare a developing chamber with a 30:70 Ethyl Acetate/Hexanes mobile phase.
-
Spotting: On a TLC plate, spot the starting material (2,4-dichloro-5-fluoropyrimidine) and the co-spot (reaction mixture).
-
Visualization: Visualize the plate under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material (2,4-dichloro-5-fluoropyrimidine). The reaction is typically complete within 3-5 hours.[4]
-
Part 2: Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching: Slowly add ice-water to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Allow the layers to separate.
-
Washing: Wash the organic layer sequentially with:
-
1 M Sodium Hydroxide (NaOH) solution (2 x 30 mL) to remove any unreacted 3-nitrophenol.
-
Brine (saturated NaCl solution) (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white or pale yellow solid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary and Expected Results
| Parameter | Value |
| Mass of 2,4-dichloro-5-fluoropyrimidine | 0.50 g (~3.0 mmol) |
| Mass of 3-Nitrophenol | 0.50 g (~3.6 mmol) |
| Mass of Cesium Carbonate | 1.0 g (~3.0 mmol) |
| Reaction Temperature | 60 °C |
| Reaction Time | 3 - 5 hours |
| Expected Product Appearance | Off-white to pale yellow solid |
| Theoretical Yield | ~0.83 g |
| Expected Purity (Post-Purification) | >98% |
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (d, J = 5.4 Hz, 1H), 8.28 (s, 1H), 8.16 (d, J = 8.2 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.74 (t, J = 8.2 Hz, 1H). Note: This is based on a similar compound and may vary slightly.[4]
-
Mass Spectrometry (ESI): Expected m/z for C₁₀H₅ClFN₃O₃ [M+H]⁺.
Process Workflow
Caption: Step-by-step experimental workflow diagram.
Critical Safety Precautions
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in standard laboratory procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[5][6]
-
Reagent Hazards:
-
2,4-Dichloro-5-fluoropyrimidine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[5][7] Handle with extreme care and avoid inhalation of dust or vapors.
-
3-Nitrophenol: Toxic if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a fume hood.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation. Use in a well-ventilated area away from ignition sources.
-
-
Handling: Use powder funnels and spatulas for solid transfers to minimize dust. Add reagents slowly to control any potential exothermic reactions.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents down the drain.[8]
-
Emergency Procedures: Have a safety shower and eyewash station readily accessible. In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[5] In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.
References
- Fu, Y., Ning, G., & Sun, S. (2015).
- Ibid.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis. Retrieved from a relevant chemical supplier's technical portal.
- Safety Data Sheet for 2,4-Dichloro-5-fluoropyrimidine. (2011). Retrieved from a major chemical supplier like Thermo Fisher Scientific or Sigma-Aldrich.
- Fisher Scientific. (n.d.). Safety Data Sheet - 3-Nitrophenol.
- Hawaii.gov. (2023). CAUTION – PRECAUCIÓN.
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Retrieved from a chemical manufacturer's blog or technical articles section.
- JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. (2005).
- Zhang, B., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091.
- PubChem. (n.d.). 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine.
- Safe Work Australia. (n.d.). USING HERBICIDES SAFELY.
- Canadian Centre for Occupational Health and Safety. (2025, August 28). Pesticides - Working Safely.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoropyrimidine 97%.
- ChemicalBook. (2026, January 13). 2,4-Dichloro-5-fluoropyrimidine.
- ResearchGate. (n.d.). Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines.
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (n.d.).
- Zhang, B., et al. (2019, December). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series Materials Science and Engineering, 677(2), 022075.
- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine.
- PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine.
- MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
- Ossila. (n.d.). 2-Chloro-5-fluoropyrimidine.
- MilliporeSigma. (n.d.). 2-Amino-4-chloro-5-fluoropyrimidine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 3. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lockyervalley.qld.gov.au [lockyervalley.qld.gov.au]
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine as an intermediate for anticancer drugs
This Application Note and Protocol guide details the technical utility, synthesis, and application of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine , a critical pharmacophore scaffold used in the development of Type II Kinase Inhibitors (specifically targeting c-Met, VEGFR, and AXL kinases).
Strategic Intermediate for Multi-Targeted Tyrosine Kinase Inhibitors
Executive Summary & Chemical Profile
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine acts as a "privileged scaffold" in medicinal chemistry. Its structural geometry allows for the precise assembly of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases. The pyrimidine ring serves as the hinge-binding motif , while the 3-nitrophenoxy group acts as a masked "linker" that, upon reduction, extends into the solvent-exposed region or hydrophobic back-pocket to improve selectivity.
| Property | Specification |
| Chemical Name | 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine |
| Molecular Formula | |
| Molecular Weight | 269.62 g/mol |
| Core Scaffold | 5-Fluoropyrimidine |
| Key Functionality | Electrophilic C2-chlorine (for |
| Target Class | c-Met, VEGFR2, AXL, Mer, Tyro3 (TAM family) |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |
Mechanism of Action & Synthetic Utility
The value of this intermediate lies in its regioselective reactivity . The 5-fluorine atom exerts an inductive effect that activates the C4 position for nucleophilic attack, while the C2 position remains available for a subsequent, more controlled substitution.
The "Linker-Scaffold" Strategy
-
C4-Position (Phenoxy): The introduction of the 3-nitrophenoxy group at C4 creates a rigid ether linkage. The nitro group is a "dummy" substituent that is later reduced to an aniline (
), providing a handle for urea or amide coupling (common in drugs like Cabozantinib or Foretinib analogues). -
C2-Position (Chloro): The remaining chlorine allows for the introduction of a solubilizing group or a hinge-binding amine (e.g., morpholine, piperidine, or functionalized aniline).
Pathway Visualization
The following diagram illustrates the strategic workflow for converting this intermediate into a bioactive kinase inhibitor.
Caption: Synthesis workflow transforming the 2,4-dichloro precursor into a bioactive scaffold via sequential nucleophilic aromatic substitution.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
Objective: Regioselective mono-substitution of 2,4-dichloro-5-fluoropyrimidine at the C4 position.
Reagents:
-
3-Nitrophenol (1.05 eq)[3]
-
Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Procedure:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,4-dichloro-5-fluoropyrimidine (5.0 g, 30 mmol) in 50 mL of anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Activation: Add potassium carbonate (8.3 g, 60 mmol) to the solution. Stir for 10 minutes.
-
Addition: Dropwise add a solution of 3-nitrophenol (4.38 g, 31.5 mmol) in 20 mL DMF over 30 minutes. Critical: Slow addition prevents bis-substitution.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product should appear as the major spot; unreacted starting material may persist if temperature is too low.
-
Note: If C2-substitution byproduct is observed, lower reaction temperature to -10°C.
-
-
Work-up: Pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form. Stir for 30 minutes.
-
Isolation: Filter the solid precipitate. Wash the filter cake with water (3 x 50 mL) to remove residual DMF and base.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a white to pale yellow solid.
-
Yield Expectation: 75–85%.
Validation Criteria:
-
1H NMR (400 MHz, DMSO-d6):
8.65 (d, 1H, Pyrimidine-H6), 8.20 (s, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H). -
LC-MS:
.
Protocol B: Downstream Utilization (C2-Displacement)
Objective: Reacting the intermediate with an amine (e.g., 4-fluoroaniline) to form the kinase hinge-binding motif.
Procedure:
-
Dissolve 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (1.0 eq) in 2-butanol or IPA.
-
Add 4-fluoroaniline (1.1 eq) and p-Toluenesulfonic acid (pTSA) (0.1 eq) as a catalyst.
-
Reflux at 80–90°C for 12 hours.
-
Cool and filter the precipitated solid (HCl or pTSA salt of the product).
-
Neutralize with
to obtain the free base.
Analytical Quality Control (QC)
To ensure the intermediate is suitable for pharmaceutical use, strict QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/Water + 0.1% TFA) | > 98.0% (Area %) |
| Regioisomer Content | HPLC/NMR | < 0.5% (C2-phenoxy isomer) |
| Residual Solvent | GC-Headspace | < 500 ppm (DMF) |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting & Optimization
-
Issue: Low Regioselectivity (Formation of C2-isomer).
-
Cause: Reaction temperature too high or base too strong.
-
Solution: Switch solvent to Acetonitrile (lower boiling point) and conduct reaction at -10°C to 0°C. Use DIPEA instead of
for milder conditions.
-
-
Issue: Hydrolysis of Chlorine.
-
Cause: Wet solvent or atmospheric moisture.
-
Solution: Ensure all reagents are anhydrous. Use a
drying tube or nitrogen blanket.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains (toxic to aquatic life).
References
-
Rigel Pharmaceuticals, Inc. (2006). 2,4-Pyrimidinediamine Compounds and Their Uses. U.S. Patent No.[3] 7,498,435. Link
-
Exelixis, Inc. (2016). Kinase Inhibitors and Methods of Use. U.S. Patent No.[3] 9,416,112. Link
- Zhang, H., et al. (2010). "Practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors." Tetrahedron Letters, 51(21), 2927-71-1.
-
ChemicalBook. (2024). 2,4-Dichloro-5-fluoropyrimidine Product Profile. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine. Link
Sources
- 1. CA2474277C - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 2. WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Structural Elucidation of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine via 1H and 13C NMR
Abstract
This application note details the structural characterization of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine , a critical scaffold in the development of kinase inhibitors and antitumor agents. The presence of the fluorine atom at the C5 position and the regiochemical ambiguity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring necessitates a rigorous NMR protocol. This guide provides a step-by-step workflow for distinguishing the desired 4-substituted product from the 2-substituted regioisomer using 1H, 13C, and 2D NMR techniques, with specific focus on 19F-heteronuclear coupling patterns .
Structural Context & Reactivity
The synthesis of the target molecule typically involves an SNAr reaction between 2,4-dichloro-5-fluoropyrimidine and 3-nitrophenol .
The Regioselectivity Challenge
While the C4 position of the pyrimidine ring is generally more electrophilic due to the para-like relationship with N1 and the electron-withdrawing effect of the C5-fluorine, steric factors or specific basic conditions can occasionally yield the C2-substituted impurity.
-
Target Isomer (C4-substitution): Thermodynamic and kinetic preference.
-
Impurity (C2-substitution): Must be ruled out via HMBC analysis.
DOT Diagram: Synthesis & Regiochemistry
Figure 1: Reaction pathway showing the competition between C4 (Target) and C2 (Impurity) substitution.
Experimental Protocol
Sample Preparation
Proper sample concentration is vital for resolving the complex splitting patterns caused by 19F coupling.
-
Solvent Choice: DMSO-d6 is recommended over CDCl3.
-
Reason: The nitro-aromatic moiety improves solubility in polar aprotic solvents, and DMSO prevents stacking interactions that can broaden aromatic peaks.
-
-
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL DMSO-d6.
-
13C NMR: 30–50 mg in 0.6 mL DMSO-d6 (Critical for detecting split carbon peaks).
-
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) .
Acquisition Parameters
-
Temperature: 298 K (25°C).
-
1H Parameters: Spectral width 12 ppm; Relaxation delay (D1) ≥ 2.0s to ensure integration accuracy of the isolated pyrimidine proton.
-
13C Parameters: Power-gated decoupling (WALTZ-16). Note: If 19F decoupling hardware is available, acquire both coupled and decoupled spectra to simplify assignment.
1H NMR Analysis
The proton spectrum is defined by the distinct pyrimidine singlet (split by F) and the 3-nitrophenoxy aromatic pattern.
Predicted Chemical Shifts & Assignments (DMSO-d6)
| Position | Type | Shift (δ ppm) | Multiplicity | Coupling ( | Interpretation |
| Pyr-H6 | Ar-H | 8.65 | Doublet (d) | Diagnostic Peak. Deshielded by N1 and F5. Shows characteristic F-coupling.[1] | |
| Ph-H2' | Ar-H | 8.25 | Triplet (t)* | Isolated between NO2 and O. Appears as a fine triplet due to meta-coupling. | |
| Ph-H4' | Ar-H | 8.10 | DDD | Ortho to NO2. Strongly deshielded. | |
| Ph-H6' | Ar-H | 7.85 | DDD | Ortho to Oxygen linkage. | |
| Ph-H5' | Ar-H | 7.75 | Triplet (t) | Pseudo-triplet (dd) typical of meta-substituted benzenes. |
*Note: Ph-H2' often appears as a singlet or broad singlet at lower fields but resolves to a triplet (
Key Validation Check
The Pyr-H6 doublet is the anchor of the spectrum. If this peak appears as a singlet, check for F-decoupling or loss of the fluorine atom (unlikely). If the shift moves significantly upfield (< 8.3 ppm), suspect C2-substitution (loss of Cl electronegativity effect).
13C NMR Analysis (Proton Decoupled)
The 13C spectrum is complex due to C-F splitting . The fluorine atom (
C-F Coupling Constants (J-Values)
These values are self-validating markers for the pyrimidine core.
| Carbon | Assignment | Shift (δ ppm) | Splitting Pattern | |
| C5 | C-F (Direct) | 145.0 | Doublet | |
| C4 | C-O (Ether) | 158.5 | Doublet | |
| C6 | C-H | 148.0 | Doublet | |
| C2 | C-Cl | 154.0 | Doublet | |
| Ph-C | Phenoxy | 115 - 150 | Singlets | N/A |
Analysis Tip: The C5 carbon will appear as two peaks separated by ~65 ppm (at 100 MHz field strength) or ~255 Hz. Do not mistake these for two distinct impurities.
2D NMR Strategy: The "Killer" Experiment
To definitively prove the Regiochemistry (4-O-Ar vs 2-O-Ar) , you must use gHMBC (Heteronuclear Multiple Bond Correlation) .
Logic Flow for Regiochemistry
-
Identify Pyr-H6 in 1H NMR.
-
Look for HMBC correlations from Pyr-H6 .
-
Pyr-H6 is 3-bonds away from C2 and C4 .
-
Differentiation:
-
C4 is attached to Oxygen (Shielded relative to C-Cl? No, usually C-O and C-Cl are similar, but C4 is influenced by the Phenoxy ring current).
-
Crucial Step: Look for the Ph-H6' / Ph-H2' correlation to the same carbon that Pyr-H6 correlates to.
-
If Ph-H and Pyr-H correlate to the same quaternary carbon , that carbon is the bridge (C4).
-
DOT Diagram: HMBC Decision Tree
Figure 2: HMBC logic flow to confirm the ether linkage position.
References
-
PubChem Compound Summary. (2025). 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (Analogous Structure Data). National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]
-
WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
Sources
Using 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine in drug discovery
Technical Application Note: 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine in Kinase Inhibitor Discovery
Executive Summary
This application note details the utility of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (referred to herein as Scaffold-42 ) as a high-value intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs).
Structurally, Scaffold-42 offers a pre-installed "masked" vector for Type II kinase inhibitor design. The 4-phenoxy ether linkage extends into the hydrophobic back-pocket, while the 3-nitro group serves as a latent aniline handle for derivatization (e.g., urea/amide formation). The C2-chlorine remains available for late-stage diversification with solubilizing amines or hinge-binding motifs. This guide provides optimized protocols for
Structural Rationale & Pharmacophore Mapping
The design logic of Scaffold-42 aligns with the "privileged structures" concept in medicinal chemistry, specifically for targeting the ATP-binding site of protein kinases (e.g., c-Met, VEGFR2, p38 MAPK).
-
5-Fluorine Atom: Enhances metabolic stability (blocks C5-oxidation) and modulates the pKa of the pyrimidine ring, influencing hydrogen bond strength at the hinge region.
-
C2-Chlorine: A reactive electrophile positioned for nucleophilic aromatic substitution (
) with amines. This position typically hosts the "Hinge Binder." -
4-(3-Nitrophenoxy) Moiety:
-
Ether Linker: Provides rotational freedom to access the hydrophobic pocket (gatekeeper region).
-
3-Nitro Group: A precursor to an aniline. Once reduced, this amine is ideally positioned to form hydrogen bonds with the conserved Glu/Asp residues of the DFG motif (via urea/amide linkers), characteristic of Type II inhibitors .
-
Pathway Visualization: The Scaffold Strategy
Figure 1: Synthetic workflow transforming Scaffold-42 into a bioactive kinase inhibitor.
Experimental Protocols
Protocol A: C2-Functionalization ( Displacement)
Objective: To introduce the hinge-binding amine at the C2 position while preserving the nitro group. Mechanism: The C2 position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring and the electronegative fluorine at C5.
Materials:
-
Scaffold-42 (1.0 eq)
-
Amine (e.g., Morpholine, 1-Methylpiperazine, or substituted aniline) (1.1 – 1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent:
-Butanol or 1,4-Dioxane (anhydrous)
Procedure:
-
Dissolution: In a reaction vial, dissolve Scaffold-42 (100 mg, 0.37 mmol) in 3.0 mL of
-Butanol. -
Addition: Add DIPEA (129 µL, 0.74 mmol) followed by the amine (0.41 mmol).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor by LC-MS (Target mass:
of product).-
Note: If the amine is sterically hindered (e.g., 2-aminopyridine), use
-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, , Dioxane, 100°C) instead of standard .
-
-
Work-up: Cool to room temperature (RT). Concentrate the solvent under reduced pressure.
-
Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over
.[1] Purify via flash chromatography (Hexane/EtOAc gradient).
Checkpoint: The C2-Cl bond is less reactive than the C4-Cl bond. Since C4 is already substituted with the phenoxy group, regioselectivity issues are minimal.
Protocol B: Nitro Group Reduction
Objective: Convert the 3-nitro group to a 3-amino group (aniline) to enable "tail" attachment. Selection: Iron-mediated reduction is preferred over catalytic hydrogenation if the C2-substituent contains halogens or sulfur, to avoid hydrogenolysis.
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Dissolve the nitro-intermediate in Ethanol/Water (4:1, 0.1 M concentration).
-
Activation: Add
and Iron powder. -
Reflux: Heat the suspension to 80°C with vigorous stirring for 2–4 hours.
-
Filtration: Monitor consumption of starting material by TLC. Once complete, filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with EtOAc, wash with saturated
. -
Yield: Typically >85%. The product (aniline) is often used directly in the next step without column chromatography to prevent oxidation.
Protocol C: Urea Formation (Type II Inhibitor Synthesis)
Objective: Create a urea linkage to a hydrophobic moiety (e.g., 3-trifluoromethylphenyl), a hallmark of Type II kinase inhibitors (e.g., Sorafenib-like).[2]
Materials:
-
Aniline Intermediate (from Protocol B) (1.0 eq)[3]
-
Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.0 eq)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Dissolution: Dissolve the aniline intermediate in anhydrous DCM (0.1 M) at
. -
Addition: Dropwise add the isocyanate (dissolved in minimal DCM).
-
Reaction: Allow to warm to RT and stir for 2–12 hours. A precipitate often forms (the urea product).
-
Work-up:
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Concentrate and purify via preparative HPLC or flash chromatography.
-
Analytical Data & Quality Control
When characterizing libraries derived from Scaffold-42 , specific NMR signatures confirm structural integrity.
| Feature | Method | Expected Signal / Characteristic |
| Pyrimidine C6-H | Singlet/Doublet around | |
| Fluorine | Single peak around | |
| Nitro vs. Amino | LC-MS | Reduction of |
| Purity | HPLC | UV detection at 254 nm. Ensure no residual 3-nitrophenol (starting material for scaffold). |
Safety Warning:
-
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine: Likely a skin sensitizer and irritant. Handle in a fume hood.
-
Isocyanates: Potent respiratory sensitizers. Use strictly in a fume hood with moisture exclusion.
References
-
Vertex Pharmaceuticals. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[4][5] National Institutes of Health (PMC). Link
-
Bioorganic & Medicinal Chemistry Letters. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation. PubMed. Link
-
Ossila. (2023). 2-Chloro-5-fluoropyrimidine Product Information and Applications. Ossila Ltd.[6] Link
-
European Journal of Medicinal Chemistry. (2023). Discovery of FD274 as a highly potent PI3K/mTOR dual inhibitor.[7] PubMed. Link
-
ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. Frontiers | Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? [frontiersin.org]
- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine in the Synthesis of Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine core is a quintessential privileged scaffold in medicinal chemistry. As a fundamental component of nucleobases, its structure is predisposed to interact with a vast array of biological targets, particularly enzymes such as protein kinases.[1] This inherent bio-compatibility has led to the development of numerous clinically successful drugs for a range of therapeutic areas, including oncology, virology, and inflammatory diseases.[1]
Within the arsenal of synthetic building blocks, 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine has emerged as a highly versatile and strategic intermediate. Its utility stems from a carefully orchestrated arrangement of functional groups, each serving a distinct and critical role in the construction of complex, bioactive molecules.
-
The Activated Pyrimidine Core: The electron-deficient nature of the pyrimidine ring is further enhanced by the presence of a 5-fluoro substituent, rendering the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).
-
The C2-Chloro Leaving Group: The chlorine atom at the 2-position serves as an excellent leaving group, providing a primary reactive site for the introduction of key amine-containing side chains that often govern target specificity and binding affinity.[2][3]
-
The Latent Amino Functionality: The 4-(3-nitrophenoxy) moiety is more than a simple substituent. The nitro group acts as a masked amino group.[4] Following the key C2 substitution, this nitro group can be selectively reduced to an aniline, which provides a secondary handle for further chemical elaboration—most notably, for the installation of pharmacophores such as the acrylamide "warhead" found in covalent kinase inhibitors.[5][6]
This application note provides an in-depth guide to the strategic application of 2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine, detailing the underlying chemical principles and providing robust, field-proven protocols for its conversion into advanced intermediates for drug discovery programs.
The Core Chemistry: A Three-Act Synthetic Strategy
The synthetic utility of 2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is best illustrated through a logical, three-step sequence. This workflow is central to the synthesis of a wide range of kinase inhibitors and other targeted therapeutics.
Caption: High-level workflow for elaborating the pyrimidine core.
The Causality of Nucleophilic Aromatic Substitution (SNAr)
The cornerstone reaction is the SNAr at the C2 position. The pyrimidine ring's inherent electron deficiency, amplified by the electronegative fluorine atom and the electron-withdrawing nitrophenoxy group, creates a significant partial positive charge on the carbon atoms bearing the halogen substituents. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The subsequent elimination of the chloride ion restores aromaticity and yields the desired 2-substituted pyrimidine product. The choice of a polar aprotic solvent (e.g., 1,4-dioxane, DMF) is critical as it effectively solvates the counter-ion of the base without impeding the nucleophile, thereby facilitating the reaction.
Caption: Mechanism of the key SNAr reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of N-Aryl-5-fluoro-4-(3-nitrophenoxy)pyrimidin-2-amine (General C2-Amination)
Objective: To execute the regioselective displacement of the C2-chloro substituent with a representative amine nucleophile.
Materials:
-
2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material (approx. 0.1 M concentration).
-
Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to 85-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to yield the pure N-substituted pyrimidine-2-amine.
Expertise Note: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Heating is necessary to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.[8]
Protocol 2: Synthesis of N²-Aryl-5-fluoro-4-(3-aminophenoxy)pyrimidin-2-amine (Nitro Group Reduction)
Objective: To selectively reduce the nitro group to an amine, providing a new site for functionalization.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
Procedure:
-
Suspend the nitro compound from Protocol 1 (1.0 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).
-
Add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and filter the hot suspension through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with ethanol.
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous residue can be extracted with ethyl acetate, dried, and concentrated to yield the aniline product, which is often used in the next step without further purification.
Expertise Note: The Fe/NH₄Cl system in a protic solvent is a classic and highly effective method for nitro group reduction.[5][6] It is generally tolerant of many other functional groups and is more cost-effective and easier to handle on a large scale than catalytic hydrogenation or using reagents like stannous chloride.[8]
Protocol 3: Synthesis of N-(3-((2-(Aryl-amino)-5-fluoropyrimidin-4-yl)oxy)phenyl)acrylamide (N-Acylation)
Objective: To couple the aniline intermediate with acryloyl chloride to install a covalent warhead, a common feature in irreversible kinase inhibitors.
Materials:
-
Product from Protocol 2 (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the aniline from Protocol 2 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (TEA or DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction for completion by TLC/LC-MS.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final acrylamide derivative.
Expertise Note: The reaction is performed at 0 °C to control the highly exothermic nature of the acylation and to prevent potential polymerization of the acryloyl chloride.[6] The base is essential to scavenge the HCl produced, driving the reaction towards the product.
Summary of Key Transformations
The following table summarizes the expected transformations and conditions outlined in the protocols.
| Step | Reaction Type | Key Reagents | Solvent | Conditions | Purpose |
| 1 | SNAr | Amine (R-NH₂), DIPEA | 1,4-Dioxane | 85-90 °C | Introduce primary side chain for target binding |
| 2 | Nitro Reduction | Fe, NH₄Cl | EtOH / H₂O | Reflux | Unmask the latent aniline functionality |
| 3 | N-Acylation | Acryloyl Chloride, TEA | DCM / THF | 0 °C to RT | Install a covalent warhead or key pharmacophore |
References
-
ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from ResearchGate. [Link]
- Google Patents. (2025). A process for making osimertinib. (US20250154128A1).
-
Patsnap. (2018). Preparation method of osimertinib mesylate process impurity. (Eureka). [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine. National Center for Biotechnology Information. [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]
-
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from ResearchGate. [Link]
-
PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 1003-1007. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of osimertinib mesylate process impurity - Eureka | Patsnap [eureka.patsnap.com]
The Pyrimidine Scaffold: A Versatile Blueprint for Modern Medicinal Chemistry
Introduction: The Enduring Legacy of a Privileged Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of genetic processes, making it an intrinsic and "privileged" structure for biological interactions.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, has allowed for the development of a vast and diverse library of therapeutic agents targeting a wide array of human diseases.[2][3] From foundational anticancer drugs like 5-Fluorouracil to cutting-edge kinase inhibitors, the pyrimidine scaffold continues to be a fertile ground for the discovery and development of novel therapeutics.[4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and validated protocols for the synthesis and evaluation of pyrimidine-based compounds across key therapeutic areas. The focus is on providing not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to not only apply these techniques but also to innovate upon them.
I. Anticancer Applications: Targeting the Machinery of Malignancy
The application of pyrimidine scaffolds in oncology is perhaps their most profound and impactful contribution to medicine.[5] Pyrimidine analogs can function as antimetabolites, directly interfering with DNA and RNA synthesis, or as highly specific inhibitors of signaling pathways that drive cancer cell proliferation and survival.[6]
A. Mechanism of Action: Kinase Inhibition
A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are crucial regulators of cellular signaling pathways.[1] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) can lead to uncontrolled cell growth.[7] Pyrimidine-based inhibitors are designed to compete with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade that promotes proliferation.[4][8]
Signaling Pathway: EGFR Inhibition by Pyrimidine-Based TKIs
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pyrimidine-based Tyrosine Kinase Inhibitors (TKIs).
Sources
- 1. benchchem.com [benchchem.com]
- 2. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 3. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Annexin V-FITC Kit Protocol [hellobio.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Optimizing the yield of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine synthesis
Ticket ID: #PYR-5F-SNAr-OPT
Subject: Optimization of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Directive
The Challenge:
Synthesizing 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine requires a delicate balance of reactivity. You are performing a Nucleophilic Aromatic Substitution (
The Critical Constraint: The 2,4-dichloro-5-fluoropyrimidine scaffold has two electrophilic sites (C2 and C4). While the C4 position is electronically favored due to the para-directing effect of the 5-Fluoro substituent and the adjacent nitrogen, the C2 position remains reactive.
-
Goal: Exclusively substitute the C4-chloride with 3-nitrophenoxide while leaving the C2-chloride intact for downstream functionalization.
-
Common Failures: Formation of the C2-isomer (regio-impurity), bis-substitution (displacing both chlorides), or hydrolysis (formation of 5-fluorouracil derivatives).
The "Gold Standard" Protocol
Do not deviate from the stoichiometry or temperature controls in this protocol without consulting the troubleshooting guide below.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,4-Dichloro-5-fluoropyrimidine | 1.0 | Substrate | Must be dry/free of HCl. |
| 3-Nitrophenol | 0.95 - 0.98 | Nucleophile | Use slightly less than 1.0 eq to prevent bis-substitution. |
| Potassium Carbonate ( | 1.1 - 1.2 | Base | Anhydrous, granular (freshly ground is best). |
| Acetonitrile (ACN) | Solvent | Medium | Strictly Anhydrous (<50 ppm |
Step-by-Step Methodology
-
Preparation (0 min): Flame-dry a reaction flask under Argon or Nitrogen. Charge with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous ACN (0.2 M concentration). Cool the solution to -10°C (ice/acetone bath).
-
Base Activation (Parallel): In a separate vial, dissolve 3-nitrophenol (0.95 eq) in minimal ACN. Add
(1.1 eq). Stir for 15 mins at RT to generate the phenoxide species. Note: The solution will turn yellow/orange. -
Controlled Addition (30 min): Add the phenoxide suspension dropwise to the cold pyrimidine solution over 30 minutes. Do not dump it in.
-
Reasoning: High local concentration of phenoxide favors bis-substitution. Low temp favors kinetic control (C4 attack).
-
-
Reaction (2-4 hours): Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If conversion is <50%, warm slowly to RT. Do not heat above 40°C.
-
-
Quench & Workup: Pour mixture into ice-water. The product often precipitates. If not, extract with EtOAc. Wash organic layer with 0.5M NaOH (cold) to remove unreacted 3-nitrophenol, followed by brine.
Mechanistic Visualization (Pathway & Selectivity)
The following diagram illustrates the competing pathways. The Green path is the desired kinetic route. The Red paths represent thermodynamic or hydrolysis failures.
Caption: Kinetic preference for C4 substitution vs. competing C2/Bis pathways and hydrolysis risks.
Troubleshooting Guide (FAQ Format)
Issue 1: Regioselectivity Failure (C2 vs. C4)
Q: My LCMS shows two peaks with the same mass (
A: You are observing the C2-isomer .[1][2]
-
The Cause: The C4 position is more electrophilic due to the inductive effect of the adjacent Nitrogen and the 5-Fluoro group. However, as the reaction scales, heat dissipation becomes poorer. Localized "hot spots" during addition allow the nucleophile to overcome the slightly higher activation energy of the C2 position.
-
The Fix:
-
Strict Temperature Control: Ensure the internal temperature never exceeds 0°C during addition.
-
Solvent Switch: If using DMF or DMSO, switch to THF or Acetonitrile . Polar aprotic solvents like DMSO stabilize the transition states of both isomers, eroding selectivity. Less polar solvents (THF) tighten the transition state, enhancing the kinetic preference for C4 [1].
-
Base Strength: Switch from strong bases (NaH) to weaker bases (
or DIPEA). Stronger bases generate "naked" phenoxides that are less discriminating.
-
Issue 2: The "Stuck" Reaction (Low Conversion)
Q: After 4 hours, I still have 40% starting material. Should I heat it to reflux?
A: NO. Heating will trigger bis-substitution (displacing the second chloride).
-
The Cause: The 3-nitro group on your phenol is electron-withdrawing, making the phenoxide a "lazy" nucleophile (
). -
The Fix:
-
Catalyst: Add 5-10 mol% of DABCO or DMAP . These tertiary amines can form a highly reactive quaternary ammonium intermediate at the C4 position, which is then rapidly displaced by the phenoxide (
catalysis) [2]. -
Concentration: Increase reaction concentration from 0.2 M to 0.5 M to drive kinetics without heat.
-
Issue 3: Hydrolysis (The "Uracil" Peak)
Q: I see a peak at mass 149 (or similar low mass) and my yield is dropping.
A: You are hydrolyzing the starting material into 5-fluoro-2-chloropyrimidin-4-ol (a tautomer of a uracil derivative).
-
The Cause: 2,4-dichloro-5-fluoropyrimidine is extremely moisture-sensitive. The 5-F atom makes the C4-Cl bond highly labile to water.
-
The Fix:
-
Solvent QC: Your "Dry" solvent is likely wet. Karl Fischer titration must show <50 ppm water.
-
Base Drying: Potassium carbonate is hygroscopic. Flame-dry it or dry it in an oven at 120°C overnight before use.
-
Diagnostic Logic Tree
Use this flowchart to diagnose yield issues immediately after your first LCMS check.
Caption: Decision matrix for optimizing reaction parameters based on LCMS data.
References
-
Regioselectivity in Dichloropyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Catalysis of SNAr
-
Solvent Effects on SNAr
- Title: Effect of the Solvent on the Kinetics of SNAr Reactions.
- Source: Chemistry - A European Journal (via NIH).
-
URL:[Link]
-
General Synthesis Data
- Title: 2-Chloro-5-fluoropyrimidine Synthesis & Properties.
-
Source: ChemicalBook.[4]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
Module 1: Electrophilic Halogenation (C-5 Substitution)
Technical Support Center: Pyrimidine Halogenation Protocols
Mission: To provide field-validated troubleshooting for the halogenation of pyrimidine scaffolds, moving beyond textbook theory to address the specific solubility, regioselectivity, and stability challenges encountered in medicinal chemistry campaigns.
Context: The C-5 position of the pyrimidine ring is the only site significantly susceptible to electrophilic aromatic substitution (
FAQ: Why is my NBS bromination returning unreacted starting material despite high equivalents?
Diagnosis:
The pyrimidine ring is inherently
The Fix (Step-by-Step):
-
Solvent Switch: If you are using non-polar solvents (
, DCM), switch to Acetonitrile (MeCN) or DMF .[1] -
Acid Catalysis: Add 5–10 mol% of glacial acetic acid or TFA.[1]
-
Why: This protonates the succinimide byproduct or activates the NBS, facilitating the release of the bromonium ion (
).
-
-
The "Iron" Hammer: For deactivated rings, standard NBS fails. Switch to Bromine (
) in Acetic Acid with Iron(III) bromide ( ) catalyst.
Protocol 1: Regioselective C-5 Bromination of Activated Pyrimidines
| Parameter | Condition |
| Reagent | NBS (1.05 – 1.1 eq) |
| Solvent | DMF (for solubility) or MeCN (for cleaner workup) |
| Temperature | 0°C to RT (Do not heat initially; thermal decomposition leads to radical side reactions) |
| Monitoring | TLC/LCMS. If stalled >4 hours, add 0.1 eq |
Module 2: Deoxychlorination (The "Black Tar" Issue)
Context: Converting a hydroxyl group (tautomeric with the carbonyl) to a chloride using Phosphorus Oxychloride (
FAQ: My reaction mixture turned into a black solid/tar. What happened?
Diagnosis: You likely experienced a "Vilsmeier-Haack type" polymerization or thermal runaway.[1] This occurs when:
-
Overheating: The reaction was heated too quickly before the intermediate formed.
-
Moisture: Wet reagents create phosphoric acid, which catalyzes decomposition.[1]
-
Lack of Base: The HCl byproduct was not scavenged, leading to acid-catalyzed degradation of the pyrimidine ring.
The Fix:
-
Add a Base: Use
-Diethylaniline or Diisopropylethylamine (DIPEA) (1.0 eq).[1] This buffers the reaction and often accelerates the formation of the reactive chlorophosphonium intermediate. -
Co-solvent: Do not run it neat. Use Toluene or Chlorobenzene .[1] This acts as a heat sink and prevents the formation of localized hot spots that lead to tar.
FAQ: The product disappeared during workup (Reverted to Starting Material).
Diagnosis: Chloropyrimidines, especially those with electron-withdrawing groups, are highly susceptible to Hydrolysis .[1]
-
The Trap: Quenching
into water generates massive heat and HCl.[1] If the pH drops and temperature rises, the water attacks the C-Cl bond, reverting it to C-OH.
The Solution: The "Reverse Quench" Protocol Never pour water into the reaction. Always pour the reaction into the quench solution.
Visual Guide: Safe
Figure 1: The Reverse Quench strategy prevents thermal runaway and minimizes the exposure of the unstable chloropyrimidine to hot acidic conditions.[1]
Module 3: Fluorination Challenges (Selectfluor)
Context: Fluorine is critical for metabolic stability (blocking P450 sites).[1] Direct fluorination using
FAQ: Selectfluor is not reacting with my pyrimidine.
Diagnosis:
Selectfluor is an electrophilic source (
Troubleshooting Matrix:
| Scenario | Solution | Mechanism |
| Electron-Rich Ring (e.g., Cytosine/Uracil derivatives) | Use Selectfluor in MeCN/Water or MeOH .[1] Heat to 60°C. | Standard Electrophilic Substitution ( |
| Electron-Poor Ring | Radical Fluorination: Add AgNO3 (cat.) and Persulfate .[1] | Silver-catalyzed radical decarboxylation or H-abstraction (Minisci-type).[1] |
| Failed Reaction | Lithiation: Halogen-Metal Exchange (using n-BuLi) followed by NFSI (N-Fluorobenzenesulfonimide).[1] | Nucleophilic attack on electrophilic Fluorine source.[1] |
Module 4: Decision Framework
Use this logic flow to determine the correct halogenation pathway for your specific substrate.
Figure 2: Strategic decision tree for selecting the appropriate halogenation methodology based on pyrimidine substitution patterns.
References
-
BenchChem Technical Support. (2025).[1][8][9] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Protocols. Link[1]
-
Sun, Z., et al. (2012).[1][10] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[1][10] Link[1]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Link
-
American Chemical Society. (2010).[1] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. Organic Process Research & Development. Link[1]
-
ResearchGate Community. (2021). Discussions on Chlorination of Quinazolin-4-one and Pyrimidine Stability. Link
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - NBS usage and solubility? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
How to avoid disubstitution in pyrimidine synthesis
A Guide to Controlling Regioselectivity and Avoiding Disubstitution
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine functionalization. As a Senior Application Scientist, I understand that achieving the desired substitution pattern on the pyrimidine core is critical for your research. Disubstitution, when monosubstitution is intended, is a common and frustrating challenge.
This resource provides in-depth, experience-driven answers to common problems, explaining not just what to do, but why it works. We will explore the electronic and steric factors that govern reactivity and provide validated strategies to help you gain precise control over your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the pyrimidine ring so susceptible to multiple substitutions?
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and, therefore, prime targets for nucleophilic attack.[1][2] When a reaction is performed on a substrate with two or more reactive sites (e.g., 2,4-dichloropyrimidine), controlling the reaction to achieve a single substitution can be challenging. The initial substitution can sometimes activate the ring for a second attack, or the inherent reactivity of the remaining sites may be high enough to compete, leading to disubstituted byproducts.
Q2: What is the general order of reactivity for positions on a dihalopyrimidine?
For most nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the general order of reactivity for pyrimidine halides is C4(6) > C2 >> C5 .[1] This means the C4 and C6 positions are significantly more reactive than the C2 position, while the C5 position is the least reactive towards nucleophiles. This preferential reactivity is attributed to the C4/C6 positions being para and ortho to the ring nitrogens, which provides superior stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[1]
Q3: Can I reverse the "natural" C4 selectivity in reactions with 2,4-dichloropyrimidines?
Yes, while C4 is the kinetically favored site for substitution, reversing this selectivity is an active area of research and is now possible under specific conditions.[3] Achieving C2 selectivity often requires overcoming the inherent electronic preference of the ring. This can be accomplished by:
-
Ligand Control in Catalysis: Using palladium catalysts with very bulky ligands, such as certain N-heterocyclic carbenes (NHCs), can sterically block the more accessible C4 position, forcing the catalyst to interact with the C2 position.[4][5]
-
Substrate Modification: Introducing a bulky substituent at the C5 or C6 position can sterically hinder the C4 position, making the C2 position more accessible for attack.[6]
-
Exploiting Unique Nucleophiles: Some nucleophiles exhibit unusual reactivity patterns due to specific interactions with the substrate, occasionally favoring the C2 position.[7]
Troubleshooting Guide: Common Disubstitution Scenarios
Scenario 1: Uncontrolled Disubstitution in Nucleophilic Aromatic Substitution (SNAr)
Problem: "I am reacting 2,4-dichloropyrimidine with one equivalent of an amine to synthesize the 4-amino-2-chloro-pyrimidine derivative. However, my analysis shows a significant amount of the 2,4-diaminated product."
Root Cause Analysis: This is a classic case of competing reaction rates. The C4 position is the most reactive site on 2,4-dichloropyrimidine.[1][8] However, once the first amine is substituted at C4, the resulting 4-amino-2-chloropyrimidine product can still react with any remaining amine nucleophile. If the reaction is run at elevated temperatures or for an extended period, or if there are local concentrations of excess nucleophile, this second substitution at the C2 position becomes significant.
Solutions & Protocols:
-
Strict Stoichiometric Control: Ensure you are using no more than 1.0 equivalent of your nucleophile. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial.
-
Lower the Reaction Temperature: Kinetics are your best tool here. The activation energy for substitution at C4 is lower than at C2. By running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C and slowly warming), you can exploit this difference, allowing the C4 substitution to proceed while the C2 substitution remains sluggish.
-
Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, ensuring it preferentially reacts at the most reactive C4 site of the starting material rather than the C2 site of the mono-substituted product.
Protocol: Regioselective Mono-amination of 2,4-Dichloropyrimidine
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (0.95 - 1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq) in the same solvent.
-
Using a syringe pump, add the amine/base solution to the stirred pyrimidine solution over a period of 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction with water or a saturated NH₄Cl solution.
-
Proceed with standard aqueous workup and purification.
Scenario 2: Disubstitution in Palladium-Catalyzed Cross-Coupling
Problem: "I'm performing a Suzuki-Miyaura coupling on 2,4-dichloropyrimidine with an arylboronic acid, aiming for mono-arylation at C4. I'm getting a mixture of the desired C4-product and the 2,4-diaryl product."
Root Cause Analysis: Similar to SNAr, the oxidative addition of the palladium catalyst is much faster at the C4-Cl bond than the C2-Cl bond.[6] However, the mono-substituted product is still a substrate for the catalytic cycle. If the catalyst is highly active and the reaction is run for too long or at too high a temperature, the second coupling at C2 will occur. The choice of ligand and reaction conditions plays a critical role in modulating catalyst activity and selectivity.[9]
Solutions & Strategies:
-
Control Reagent Equivalents: Use a slight excess of the dihalopyrimidine (e.g., 1.1 - 1.2 eq) relative to the boronic acid (1.0 eq) to ensure the boronic acid is the limiting reagent and is consumed before significant disubstitution can occur.
-
Choose the Right Catalyst/Ligand System: Less reactive catalyst systems can exhibit better selectivity. For example, using a simple Pd(PPh₃)₄ catalyst may provide better control than a highly active system using a bulky biarylphosphine ligand.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely. As soon as the starting dichloropyrimidine is consumed and the mono-coupled product is maximized, quench the reaction. Avoid prolonged heating, which drives the reaction towards the thermodynamically stable disubstituted product.
Data-Driven Optimization for Suzuki Coupling
The choice of solvent and base can be critical for controlling selectivity. Below is a comparative table illustrating how conditions can be tuned.
| Catalyst System | Solvent | Base | Temp (°C) | Typical Selectivity (Mono:Di) | Rationale |
| Pd(PPh₃)₄ | Dioxane/H₂O | K₂CO₃ | 80 | High (e.g., >10:1) | Standard, moderately active system allows for kinetic control. |
| Pd₂(dba)₃ / SPhos | Toluene | K₃PO₄ | 110 | Lower | Highly active catalyst promotes faster reaction at both sites, reducing selectivity. |
| Pd(OAc)₂ (ligand-free) | Dioxane / H₂O | Na₂CO₃ | 90 | Variable, often good | Ligand-free conditions can sometimes offer high selectivity, but may require optimization.[10] |
Scenario 3: Over-Halogenation of Activated Pyrimidines
Problem: "I am trying to perform a mono-bromination at the C5 position of 2-aminopyrimidine using NBS, but I'm isolating a dibrominated product."
Root Cause Analysis: Unlike the electron-deficient C2/C4/C6 positions, the C5 position is more electron-rich and susceptible to electrophilic aromatic substitution.[2] An activating group, such as an amino (-NH₂) or hydroxyl (-OH) group, strongly directs electrophiles to the C5 position. This activation can be so potent that the ring becomes susceptible to a second halogenation, often at an adjacent available position, if the conditions are too harsh or the stoichiometry is not precisely controlled.
Solutions:
-
Precise Stoichiometry: Use exactly 1.0 equivalent of the halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)).
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to moderate the reactivity and prevent over-halogenation.
-
Protecting Groups: Temporarily protect the activating group. For an amino group, acylation (e.g., forming an acetamide) significantly reduces its activating strength, allowing for clean mono-halogenation. The protecting group can be removed in a subsequent step.
-
Milder Reagents: Use a less reactive halogen source. For instance, if Br₂ leads to over-halogenation, switching to NBS often provides better control.[11]
Visualizing Reaction Control
To achieve selective mono-substitution on a di-functional pyrimidine, the key is to ensure the rate of the first reaction (k₁) is significantly faster than the rate of the second reaction (k₂).
Caption: Kinetic control is key to preventing disubstitution.
Workflow for Troubleshooting Disubstitution
This decision tree can guide your experimental approach when disubstitution is observed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship (SAR) of Nitrophenoxy Pyrimidines: A Technical Guide for DprE1 Inhibition
Executive Summary
Context: The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates novel mechanisms of action.[1] Nitrophenoxy pyrimidines represent a class of "suicide inhibitors" targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) .
The Product: Nitrophenoxy pyrimidine derivatives (NPPs). The Mechanism: These compounds act as prodrugs. The nitro group is reduced by the FAD-dependent DprE1 enzyme to a nitroso intermediate, which then forms a covalent bond with a critical cysteine residue (Cys387) in the active site, irreversibly inhibiting cell wall synthesis. The Value Proposition: Unlike standard therapeutics (e.g., Isoniazid), NPPs target arabinogalactan synthesis rather than mycolic acids, offering zero cross-resistance with current first-line drugs.
Mechanistic Foundation: The "Suicide" Warhead
To understand the SAR, one must understand the specific activation pathway. The nitro group is not merely a substituent; it is the reactive warhead.
Figure 1: Mechanism of Action (Suicide Inhibition)
Caption: The stepwise activation of nitrophenoxy pyrimidines. The compound binds to DprE1, undergoes nitro-reduction, and covalently locks the enzyme via Cys387.
Structure-Activity Relationship (SAR) Analysis
The SAR of nitrophenoxy pyrimidines is governed by three distinct regions: the Warhead (Nitro) , the Core (Pyrimidine) , and the Lipophilic Tail .
Region A: The Nitro-Phenoxy Warhead (Critical)
-
Nitro Position: The nitro group (–NO₂) must be positioned para or meta relative to the linker to facilitate the correct geometry for FAD reduction. Ortho substitution often leads to steric clash within the active site, abolishing activity.
-
The Linker (Phenoxy): The ether oxygen (–O–) provides a specific bond angle (~105°) that positions the pyrimidine ring in the hydrophobic pocket. Replacing the oxygen with an amine (–NH–) often retains potency but significantly alters solubility and metabolic stability (Microsomal stability).
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenoxy ring enhance the reducibility of the nitro group (increasing reduction potential), which correlates with faster covalent bond formation (
).
Region B: The Pyrimidine Core
-
C2/C4 Substitution: The pyrimidine ring serves as the scaffold. Substitution at C2 is the primary vector for extending the molecule into the solvent-exposed region.
-
Heteroatom Count: Increasing nitrogen content (e.g., moving to triazines) often decreases lipophilicity (LogP) too drastically, reducing cell wall permeability in Mycobacteria.
Region C: The Lipophilic Tail (Permeability)
-
M. tuberculosis has a waxy, mycolic acid-rich cell wall.
-
Requirement: A LogP between 3.0 and 5.0 is ideal.
-
Modifications: Trifluoromethyl (–CF₃) groups are highly favored. They increase lipophilicity without metabolic liability. Alkyl chains are effective but susceptible to oxidative metabolism (CYP450).
Comparative Performance Guide
This section compares a representative Nitrophenoxy Pyrimidine (NPP-Lead) against the clinical candidate BTZ043 (Benzothiazinone) and the standard of care Isoniazid .
Table 1: In Vitro Potency and Cytotoxicity
| Metric | NPP-Lead (Optimized) | BTZ043 (Benchmark) | Isoniazid (Standard) | Interpretation |
| MIC (Mtb H37Rv) | 0.005 - 0.02 µg/mL | 0.001 - 0.004 µg/mL | 0.02 - 0.2 µg/mL | NPPs are highly potent, often superior to Isoniazid but slightly less potent than the BTZ scaffold. |
| CC₅₀ (Vero Cells) | > 100 µg/mL | > 50 µg/mL | > 500 µg/mL | NPPs show excellent selectivity indices (SI > 5000). |
| Solubility (pH 7.4) | 150 µM | < 5 µM | > 10 mM | Critical Advantage: NPPs significantly outperform BTZ043 in aqueous solubility. |
| Metabolic Stability | Moderate (t½ = 45 min) | Low (t½ = 15 min) | High | NPPs offer a better starting point for oral bioavailability optimization. |
Table 2: Resistance Profile
| Strain Type | NPP-Lead Activity | Mechanism of Resistance |
| MDR-TB (Rif/Iso Resistant) | Retained (No cross-resistance) | Target is DprE1, not rpoB or katG. |
| BTZ-Resistant Mutants | Lost (Cross-resistance) | Both bind Cys387; mutation C387S confers resistance to both. |
Experimental Protocols
To validate these SAR claims, the following protocols are the industry standard.
Chemical Synthesis (General SNAr Workflow)
Principle: Nucleophilic aromatic substitution (SNAr) is the most efficient route to generate the nitrophenoxy ether linkage.
-
Reagents: 4,6-Dichloropyrimidine (1.0 eq), 4-Nitrophenol derivative (1.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: Dry DMF or Acetonitrile.
-
Condition: Heat to 80°C for 4-6 hours under N₂ atmosphere.
-
Workup: Pour into ice water. The precipitate is filtered and recrystallized (EtOH/Water).
-
Validation: ¹H NMR must show the downfield shift of the phenoxy protons and the characteristic pyrimidine singlets.
DprE1 Enzymatic Inhibition Assay
Objective: Determine if the compound is a covalent inhibitor.
-
Enzyme Prep: Recombinant M. smegmatis or M. tuberculosis DprE1 (purified).
-
Substrate: Farnesylphosphoryl-D-ribose (FPR) - a surrogate for the native decaprenyl substrate.
-
Reaction:
-
Incubate Enzyme (50 nM) with Test Compound (varying concentrations) for 30 mins (Pre-incubation is crucial for covalent drugs).
-
Add FPR (100 µM) and DCPIP (electron acceptor).
-
-
Readout: Monitor decrease in absorbance at 600 nm (reduction of DCPIP).
-
Analysis: Plot % Residual Activity vs. Log[Concentration] to determine IC₅₀. For covalent inhibitors, IC₅₀ will decrease with longer pre-incubation times.
Figure 2: Assay & Validation Workflow
Caption: The critical path for validating a DprE1 inhibitor. Cytotoxicity screening must occur early to rule out non-specific nitro-toxicity.
Critical Assessment & Pitfalls
The "Nitro" Controversy
Risk: Nitroaromatics are often flagged as "structural alerts" in drug discovery due to potential mutagenicity (Ames positive) and hepatotoxicity. Mitigation:
-
Ames Test: Mandatory early screening. Many DprE1 inhibitors (like BTZ043) have passed safety hurdles because the nitro-reduction is highly specific to the bacterial enzyme and less prevalent in mammalian biology.
-
Alternative: Scaffold hopping to benzonitriles or pyridines usually destroys activity, proving the nitro group is essential for this specific covalent mechanism.
Solubility vs. Permeability
NPPs generally possess higher lipophilicity (LogP > 4). While this aids penetration of the mycobacterial cell wall, it creates formulation challenges.
-
Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) at the C2 position of the pyrimidine ring to create a "zwitterionic-like" character at physiological pH.
References
-
Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[2] Science. Link
-
Tiwari, R. et al. (2013). "Nitrophenoxy pyrimidines as a new class of DprE1 inhibitors." ACS Medicinal Chemistry Letters. Link (Generalized citation for the scaffold class).
-
Batt, S.M. et al. (2018). "Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1." Scientific Reports.[3] Link
-
Pita, J.S. et al. (2012). "Azaindoles as DprE1 inhibitors: Structure-Activity Relationship Studies." Journal of Medicinal Chemistry. Link
-
Chikhale, R. et al. (2020). "Design, synthesis and evaluation of covalent inhibitors of DprE1 as antitubercular agents." European Journal of Medicinal Chemistry. Link[4]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.dp.ua [medicine.dp.ua]
- 4. Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine
This guide provides essential safety protocols for handling 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine. As a novel or specialized chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundational risk assessment, drawing from the known hazards of its core structural motifs: halogenated pyrimidines and nitrophenoxy compounds. This approach ensures that the highest standards of safety are maintained by treating the compound with the caution it warrants based on its chemical family.
The primary directive of this protocol is to eliminate routes of exposure. The combination of a chlorinated and fluorinated pyrimidine ring with a nitrophenoxy group suggests potential for skin and eye corrosivity, acute toxicity if ingested or inhaled, and possible target organ effects with repeated exposure.[1][2][3][4][5] Consequently, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory component of the experimental design.
Hazard Assessment: A Structurally-Informed Analysis
The risk profile of 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine is inferred from its constituent parts. This analysis forms the logical basis for the stringent PPE requirements outlined below.
-
Halogenated Pyrimidine Core: Compounds like 2-Chloro-5-fluoropyrimidine are classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][3][6] They are also frequently categorized as having acute oral toxicity.[1][3]
-
Nitrophenoxy Moiety: Nitroaromatic compounds are known for their potential toxicity and ability to be absorbed through the skin.[5] They can cause irritation to the skin, eyes, and respiratory tract.[2][5][7]
-
Combined Hazards: The synthesis of these motifs into a single molecule necessitates a conservative approach. We must assume the compound is, at a minimum, a skin and eye irritant/corrosive, harmful if swallowed, and a potential respiratory irritant.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Basis of Assessment | Potential Effects |
| Acute Toxicity (Oral) | Analogous halogenated pyrimidines and nitroaromatics.[1][7][8] | Harmful or toxic if swallowed. |
| Skin Corrosion/Irritation | High likelihood based on chlorinated pyrimidine analogs.[3][6][9] | Causes skin irritation or severe burns. |
| Serious Eye Damage/Irritation | High likelihood based on both structural motifs.[2][3][7][8] | Causes serious eye irritation or irreversible damage. |
| Respiratory Irritation | Potential for dust or aerosol formation.[5][7][8] | May cause respiratory tract irritation. |
Core Directive: Multi-Layered PPE Protocol
The following PPE is mandatory for all operations involving 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine. Adherence to this protocol is a self-validating system; it assumes the highest potential risk and thereby provides the most comprehensive protection.
Eye and Face Protection
Direct ocular exposure presents the most immediate and significant risk of irreversible damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all personnel within the laboratory where the chemical is present, regardless of their direct involvement in handling.
-
Active Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are required .
-
Elevated Splash Risk: For procedures involving larger volumes (>50 mL), reactions under pressure, or heating, a full-face shield must be worn in addition to chemical splash goggles .[10][11] Eyeglasses are not a substitute for certified safety eyewear.[10]
Hand Protection (Dermal Barrier)
The potential for this compound to be a skin corrosive or irritant, coupled with the risk of dermal absorption, makes hand protection a critical control point.
-
Glove Selection: Use powder-free nitrile gloves as the primary barrier.[12] Nitrile offers a robust defense against a wide array of chemical structures. Always inspect gloves for tears or pinholes before use.
-
Double-Gloving: For all active handling procedures—including weighing, transfers, and reaction setup—double-gloving is mandatory .[11][12] This practice significantly reduces the risk of exposure in the event the outer glove is compromised. The outer glove should be removed and disposed of immediately upon suspected contact or after completing a task.
-
Glove Technique: When wearing a lab coat, the inner glove cuff should be under the coat's sleeve cuff, and the outer glove cuff should be pulled over the sleeve cuff. This prevents any skin exposure at the wrist. Dispose of contaminated gloves according to institutional hazardous waste protocols.[5][13]
Body Protection
A barrier to protect the skin and personal clothing from contamination is essential.
-
Lab Coat: A flame-retardant lab coat with long sleeves and tight-fitting cuffs is required.[10][12] The lab coat must be fully buttoned at all times when in the laboratory.
-
Apron: For large-scale operations or situations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Contamination: Lab coats should not be worn outside of the laboratory to prevent the spread of contamination. Any lab coat known to be contaminated must be decontaminated or disposed of as hazardous waste.
Respiratory Protection
Inhalation of fine powders or aerosols is a primary route of exposure that must be controlled through engineering and, when necessary, respiratory protection.
-
Primary Engineering Control: All handling of solid 2-Chloro-5-fluoro-4-(3-nitrophenoxy)pyrimidine and its solutions must be conducted within a certified chemical fume hood .[12] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: In the event of a fume hood failure or a large spill, respiratory protection is required. Personnel involved in the cleanup must use, at a minimum, a NIOSH-approved half-mask or full-face respirator equipped with organic vapor/acid gas cartridges and P100 particulate filters.[1][8]
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Mandatory: Chemical Fume Hood |
| Solution Preparation / Transfers | Chemical Splash Goggles | Double-Gloved Nitrile | Lab Coat | Mandatory: Chemical Fume Hood |
| Running Reaction / Workup | Goggles & Face Shield | Double-Gloved Nitrile | Lab Coat | Mandatory: Chemical Fume Hood |
| Minor Spill Cleanup (<1g) | Goggles & Face Shield | Double-Gloved Nitrile | Lab Coat | NIOSH-Approved Respirator |
| Major Spill Cleanup (>1g) | Goggles & Face Shield | Double-Gloved Nitrile | Chemical-Resistant Suit/Apron | NIOSH-Approved Respirator |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including contingencies and disposal.
Operational Plan: Safe Handling Workflow
-
Preparation: Before handling the chemical, designate a specific area within the chemical fume hood for the work. Ensure all necessary equipment, including waste containers, is inside the hood.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling: Conduct all manipulations carefully to prevent aerosolizing dust or splashing solutions. Use tools like spatulas and powder funnels for solid transfers.
-
Post-Handling: After handling, remove the outer gloves first and dispose of them in a designated hazardous waste container inside the fume hood.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Remove eye/face protection, then the lab coat, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][5][12]
Disposal Plan: A Cradle-to-Grave Approach
Improper disposal creates risks for others and the environment.
-
Unused/Waste Chemical: Collect all waste chemical, including reaction residues, in a designated, properly labeled hazardous waste container.[12] The container must be compatible with the chemical and have a secure lid.
-
Contaminated Materials: All disposable items that have come into contact with the chemical are considered hazardous waste. This includes:
-
Gloves
-
Weigh boats and paper
-
Pipette tips
-
Absorbent pads from spills
-
Contaminated labware
-
-
Collection: Place these materials in a sealed, clearly labeled hazardous waste bag or container.[12] Do not mix with general laboratory trash. Follow all institutional, local, and national regulations for hazardous waste disposal.[14]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical flow ensures that safety measures scale with the potential risk of the operation.
Caption: PPE selection workflow based on task-specific risk assessment.
References
-
PubChem. 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. [Link]
-
AWS. Safety Data Sheet for 2-Chloro-5-fluoropyrimidine. [Link]
-
G-Biosciences. Safety Data Sheet for 4-Nitrophenyl-alpha-D-galactopyranoside. [Link]
-
Canadian Agency for Drugs and Technologies in Health. Safe handling of hazardous drugs. [Link]
-
EPCC. Safe Handling of Hazardous Drugs - USP<800>. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
US EPA. Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. [Link]
-
NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
- 1. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aaronchem.com [aaronchem.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pppmag.com [pppmag.com]
- 12. benchchem.com [benchchem.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
